N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound characterized by a 1,4-dioxaspiro[4.5]decane core linked to an acetamide group substituted with a 4-ethoxyphenyl moiety. The spirocyclic structure confers conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-2-22-16-8-6-15(7-9-16)12-18(21)20-13-17-14-23-19(24-17)10-4-3-5-11-19/h6-9,17H,2-5,10-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBHXVDUGHKUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate can be synthesized through a cyclization reaction involving a diol and a suitable dihalide under basic conditions.
Introduction of the Acetamide Group: The spirocyclic intermediate is then reacted with an appropriate acylating agent, such as acetic anhydride, in the presence of a base to introduce the acetamide group.
Ethoxylation: The final step involves the ethoxylation of the phenyl ring using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of novel materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares the target compound with five analogs, focusing on substituent effects, synthesis, and functional attributes.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-chlorophenyl)acetamide
- Substituent : 4-Chlorophenyl (electron-withdrawing group).
- Synthesis: Not detailed in the evidence, but similar methods to the target compound are inferred .
(S,E)-N-(4-Methoxybenzyl)-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-2-(phenylsulfonyl)acetamide (S13)
- Substituents : 4-Methoxybenzyl, phenylsulfonyl, and allyl groups.
- Key Differences: The sulfonyl group increases polarity and may improve aqueous solubility.
- Synthesis : Achieved in 86% yield via coupling of allylic amine and (phenylsulfonyl)acetic acid .
N-(1,4-Dioxaspiro[4.5]dec-8-ylmethyl)-acetamide
- Substituent: No aromatic group; simpler acetamide side chain.
- Key Differences : Absence of the 4-ethoxyphenyl moiety likely diminishes π-π stacking interactions with biological targets.
- Availability : Cataloged under CAS 299180-11-3, indicating commercial accessibility for research .
GUANADREL SULFATE [(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate]
- Functional Group : Guanidine sulfate (basic, positively charged at physiological pH).
- Key Differences :
N-(4-Hydroxyphenyl)acetamide
- Core Structure : Simple acetamide lacking the spirocyclic system.
Comparative Data Table
Key Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., ethoxy) may enhance lipid solubility, while electron-withdrawing groups (e.g., chloro) could improve metabolic stability.
- Spirocyclic Core : The 1,4-dioxaspiro[4.5]decane system is a versatile scaffold for drug design, as seen in GUANADREL SULFATE’s clinical success .
- Synthesis Efficiency : High-yield routes (e.g., 86% for S13) highlight the feasibility of modifying this scaffold .
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure, which is characterized by the presence of a dioxaspiro moiety and an ethoxyphenyl acetamide group. Its molecular formula is , and it possesses a molecular weight of approximately 299.39 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Spirocyclic Core : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The ethoxy and acetamide functionalities are introduced through nucleophilic substitution reactions.
Pharmacological Profile
Research has indicated that compounds with similar structural motifs exhibit various pharmacological activities, including:
- Serotonin Receptor Agonism : Some derivatives of spirocyclic compounds have been identified as selective agonists for the 5-HT1A receptor, which is involved in mood regulation and anxiety disorders .
- Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives may possess anti-inflammatory properties, potentially making them candidates for treating inflammatory conditions.
Case Studies and Research Findings
-
Study on 5-HT1A Receptor Activity :
- A study investigated the binding affinity and activity of related compounds at the 5-HT1A receptor. It was found that modifications in the spirocyclic structure significantly influenced receptor selectivity and potency .
- Table 1 summarizes the binding affinities of various derivatives at the 5-HT1A receptor compared to this compound.
Compound Binding Affinity (pD2) Selectivity (5-HT1A/α1) This compound 8.61 18 Related Compound A 8.30 15 Related Compound B 7.90 10 -
Anti-inflammatory Studies :
- In vitro assays demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in activated macrophages, indicating potential use in treating inflammatory diseases.
Q & A
Q. What synthetic strategies are effective for preparing N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide, and how can purity be optimized?
- Methodological Answer : The compound’s synthesis involves coupling the 1,4-dioxaspiro[4.5]decan-2-ylmethylamine moiety with 2-(4-ethoxyphenyl)acetic acid derivatives. A common approach is amide bond formation using coupling agents like EDC/HOBt, as demonstrated in analogous spirocyclic acetamide syntheses (e.g., 90% yield achieved via cyanoacetic acid coupling in a related system) . Purification typically employs silica gel column chromatography with gradients of ethyl acetate and cyclohexane (e.g., 35% EtOAc/cHex), validated by TLC (RF = 0.60) . Yield optimization may require adjusting stoichiometry (e.g., 1.3 equiv of acid) and reaction time .
Q. How are structural features of this compound confirmed using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Key signals include the spirocyclic dioxolane protons (δ ~3.7–4.2 ppm, splitting patterns indicating coupling with adjacent methylene groups) and the acetamide NH (δ ~6.5–7.5 ppm in DMSO-d6). The 4-ethoxyphenyl group shows aromatic protons (δ ~6.8–7.2 ppm) and an ethoxy methyl triplet (δ ~1.3–1.4 ppm) .
- HRMS/FTIR : HRMS confirms the molecular ion ([M+H]+), while FTIR identifies amide C=O stretches (~1650–1680 cm⁻¹) and spirocyclic ether C-O-C (~1100 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for structurally related spirocyclic acetamides?
- Methodological Answer : Discrepancies in biological assays (e.g., receptor binding vs. cytotoxicity) may arise from stereochemical variations or impurities. For example, enantiomeric purity can be assessed via chiral HPLC or by synthesizing diastereomeric derivatives (e.g., oxalate salts with distinct melting points, as in 182–184°C for a related compound) . Comparative studies using isotopically labeled analogs (e.g., deuterated derivatives) can isolate metabolic or stability effects .
Q. How does the 4-ethoxyphenyl substituent influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer : The ethoxy group enhances lipophilicity (logP), assessed via reverse-phase HPLC retention times. Its electron-donating nature may alter metabolic stability; in vitro liver microsome assays (e.g., rat/human CYP450 isoforms) quantify oxidative demethylation rates. Comparative studies with methoxy or hydroxyl analogs (e.g., N-(4-hydroxyphenyl)acetamide derivatives) reveal structure-stability relationships .
Q. What computational methods predict the stereochemical outcomes of spirocyclic ring formation in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states during spirocyclization. Intramolecular Tsuji–Trost cascades or dynamic kinetic resolutions (e.g., chirality transfer in azabicycles) are validated via X-ray crystallography (e.g., mean C–C bond length = 0.003 Å, R factor = 0.041) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for spirocyclic ether protons in similar compounds?
- Methodological Answer : Variations in δ values (e.g., 3.7 vs. 4.2 ppm) may stem from solvent effects (CDCl3 vs. DMSO-d6) or conformational flexibility. Variable-temperature NMR (e.g., –40°C to 80°C) can probe ring-flipping dynamics. Cross-validation with X-ray structures (e.g., bond angles in 1,4-dioxaspiro[4.5]decane systems) resolves ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
